molecular formula C15H28O4 B073505 Diethyl octylmalonate CAS No. 1472-85-1

Diethyl octylmalonate

Cat. No.: B073505
CAS No.: 1472-85-1
M. Wt: 272.38 g/mol
InChI Key: YZYBVYGISZANLI-UHFFFAOYSA-N
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Description

Diethyl Octylmalonate (CAS 1472-85-1) is a high-purity malonic ester derivative with the molecular formula C15H28O4 and a molecular weight of 272.38 g/mol. This compound serves as a versatile building block in organic synthesis, particularly useful for the introduction of an octyl chain onto a molecular framework. As a member of the malonate ester family, its primary research value lies in its application in classic synthetic methodologies such as the Malonic Ester Synthesis . This process allows for the efficient preparation of mono- and disubstituted carboxylic acids. The active methylene group in this compound can be deprotonated with a mild base to form an enolate, which can then undergo alkylation with alkyl halides. Subsequent hydrolysis and decarboxylation steps yield various carboxylic acid derivatives, making it an invaluable tool for constructing complex molecular structures, elongating carbon chains, and synthesizing novel compounds for material science and chemical biology research. While specific mechanistic studies on this compound itself are limited in the public domain, related malonate esters are known to act as competitive inhibitors of enzymes like succinate dehydrogenase and exhibit biological activities such as inhibiting ROS production, showcasing neuroprotective and anti-inflammatory effects in research models. This suggests potential research applications for this compound in exploring metabolic pathways and enzyme functions. Research Applications: • Key intermediate in organic synthesis and pharmaceutical research • Substrate for the Malonic Ester Synthesis to create α-substituted carboxylic acids • Building block for the development of more complex organic molecules and functional materials This product is intended for research purposes only and is not approved for use in humans, diagnostics, or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-octylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O4/c1-4-7-8-9-10-11-12-13(14(16)18-5-2)15(17)19-6-3/h13H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYBVYGISZANLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50291209
Record name Diethyl octylmalonate
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Molecular Weight

272.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1472-85-1
Record name Diethyl octylmalonate
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl octylmalonate
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Synthetic Pathways and Methodologies for Diethyl Octylmalonate and Its Derivatives

Classical Malonic Ester Synthesis and Contemporary Adaptations

The malonic ester synthesis is a cornerstone method for the preparation of substituted carboxylic acids and related compounds. Its application to the synthesis of diethyl octylmalonate involves the alkylation of a diethyl malonate precursor. This process is valued for its ability to form new carbon-carbon bonds in a controlled manner. vaia.com

Alkylation Reactions of Diethyl Malonate Precursors

The core of the malonic ester synthesis lies in the alkylation of the α-carbon of diethyl malonate. wikipedia.org This carbon is flanked by two carbonyl groups, which significantly increases the acidity of its attached protons (pKa ≈ 13). This enhanced acidity allows for deprotonation by a moderately strong base to form a stabilized carbanion, or enolate. wikipedia.orgmasterorganicchemistry.com This enolate is a potent nucleophile that can react with an electrophile, such as an alkyl halide, in a nucleophilic substitution reaction (typically SN2) to form an alkylated derivative. vaia.com A potential drawback of this stage is the possibility of dialkylation, where the mono-alkylated product, which still has one acidic proton, undergoes a second alkylation. wikipedia.org This can lead to a mixture of products requiring separation.

Deprotonation to form an enolate. masterorganicchemistry.com

SN2 reaction of the enolate with an alkyl halide. masterorganicchemistry.com

Acidic hydrolysis of the ester groups. masterorganicchemistry.com

Decarboxylation of the resulting β-keto acid. masterorganicchemistry.com

Tautomerization to the final carboxylic acid product. masterorganicchemistry.com

Introduction of the Octyl Moiety via Halogenated Intermediates

To synthesize this compound, an octyl group is introduced onto the diethyl malonate scaffold using a halogenated intermediate. The most common electrophiles for this purpose are primary alkyl halides, such as 1-bromooctane (B94149) or 1-iodooctane. The reaction proceeds via a classic SN2 mechanism, where the nucleophilic carbanion generated from diethyl malonate attacks the electrophilic carbon of the octyl halide, displacing the halide leaving group. The use of primary halides like 1-bromooctane is generally preferred as they react efficiently and minimize side reactions that can occur with more hindered secondary halides.

A typical procedure involves the slow addition of the octyl halide to a solution containing the diethyl malonate enolate. For instance, n-octylbromide can be added to a mixture of diethyl malonate and a base like sodium methoxide. prepchem.com

Optimization of Carbanion Formation with Varied Basic Systems

Commonly used bases include:

Sodium Ethoxide (NaOEt) : This is a classic and frequently used base for malonic ester synthesis. vaia.com To prevent transesterification, the alkoxide used as a base typically matches the alcohol component of the ester (i.e., ethoxide for ethyl esters). wikipedia.org

Sodium Methoxide (NaOMe) : Also a viable option, particularly in large-scale preparations. prepchem.com

Potassium Carbonate (K₂CO₃) : This weaker base can be used, often in conjunction with a phase-transfer catalyst, to improve reaction conditions and yields. google.comgoogle.com The use of a phase-transfer catalyst can also shorten reaction times. google.comgoogle.com

The selection of the solvent also plays a role. Solvents like toluene (B28343) are often effective, whereas solvents that can stabilize the carbanion through hydrogen bonding, such as THF or methanol, may suppress the subsequent nucleophilic attack. rsc.org

Base SystemPrecursorsTypical ConditionsOutcomeReference
Sodium Ethoxide (NaOEt)Diethyl malonate, Alkyl HalideEthanol (B145695) solventForms carbanion for SN2 alkylation wikipedia.org
Sodium Methoxide (NaOMe)Diethyl malonate, n-Octylbromide25% solutionSynthesis of diethyl n-octylmalonate prepchem.com
Potassium Carbonate (K₂CO₃)Diethyl malonate, Alkyl HalideInert solvent, with phase-transfer catalyst added after 50-80% conversionImproved conversion and shorter reaction times google.comgoogle.com

Advanced Synthetic Approaches to Functionalized this compound Scaffolds

Beyond simple alkylation, the diethyl malonate framework can be incorporated into more complex molecules through advanced synthetic strategies. These methods allow for the creation of functionalized scaffolds with diverse applications.

Michael Addition Reactions with Unsaturated Acceptors

The Michael addition, or conjugate addition, is a versatile method for forming carbon-carbon bonds. wikipedia.org In this reaction, a nucleophile, known as the Michael donor, adds to an α,β-unsaturated carbonyl compound, the Michael acceptor. wikipedia.orgname-reaction.com The carbanion generated from diethyl malonate is an excellent Michael donor. name-reaction.com

The reaction mechanism involves three main steps:

Formation of the enolate (Michael donor) from diethyl malonate using a base. masterorganicchemistry.com

Nucleophilic attack of the enolate at the β-carbon of the α,β-unsaturated acceptor. masterorganicchemistry.com

Protonation of the resulting enolate to yield the final adduct. masterorganicchemistry.com

This reaction can be performed under various conditions, including solvent-free microwave-mediated methods using bases like activated potassium carbonate, which can lead to high yields and reduced side reactions. ias.ac.in This approach allows for the addition of the diethyl malonate unit to a wide range of acceptors, such as chalcones, vinyl ketones, and acrylates, creating highly functionalized products. wikipedia.orgias.ac.in

Michael DonorMichael AcceptorCatalyst/ConditionsProduct TypeReference
Diethyl malonateChalcone (B49325)Activated K₂CO₃, Microwave1,5-Dicarbonyl compound ias.ac.in
Diethyl malonatePhenyl vinyl ketoneActivated K₂CO₃, MicrowaveFunctionalized ketone ias.ac.in
Diethyl malonateMethyl vinyl ketoneActivated K₂CO₃, MicrowaveFunctionalized ketone ias.ac.in
Diethyl malonateDiethyl fumarateBase catalystSubstituted succinate wikipedia.org

Ring-Forming Reactions Involving Malonate Substrates

Malonate esters are valuable substrates in a variety of ring-forming or ring-closing reactions, which are fundamental processes for constructing cyclic molecules. wikipedia.org These reactions include annulations and cycloadditions. wikipedia.org

One notable example is the Perkin alicyclic synthesis, which is an intramolecular malonic ester synthesis using a dihalide as the alkylating agent. wikipedia.org This leads to the formation of cycloalkylcarboxylic acid derivatives. Another significant ring-forming reaction is the Robinson annulation, which combines a Michael addition with a subsequent intramolecular aldol (B89426) condensation to form a six-membered ring. wikipedia.org

Baldwin's rules provide a set of guidelines for predicting the favorability of various ring closures based on the ring size and the geometry of the atom being attacked. wikipedia.org For instance, a 5-exo-trig cyclization is generally a favored process, while a 5-endo-trig closure is disfavored for first-row elements. wikipedia.orgrsc.org These rules are crucial for designing synthetic routes that involve intramolecular cyclizations of malonate derivatives.

Furthermore, malonate derivatives can participate in condensation reactions to form heterocyclic systems. For example, the condensation of a malonic acid derivative with phenol (B47542) can yield 4-hydroxycoumarin (B602359) structures.

Derivatization from Diethyl Acetamidomalonate for Amino Acid Synthesis

The amidomalonate synthesis is a powerful and versatile extension of the malonic ester synthesis, specifically adapted for the preparation of α-amino acids. openstax.org This method utilizes diethyl acetamidomalonate as the starting material, which features α-hydrogens that are readily deprotonated due to the electron-withdrawing effects of both the ester and amide functionalities. ucalgary.ca

The general synthetic sequence involves three main steps:

Deprotonation: Diethyl acetamidomalonate is treated with a suitable base, commonly sodium ethoxide (NaOEt) in ethanol, to generate a stabilized enolate ion. ucalgary.cavaia.com

Alkylation: The resulting nucleophilic enolate reacts with an alkyl halide in a classic SN2 reaction to form a C-C bond, introducing the desired side chain. openstax.orgucalgary.ca For the synthesis of an amino acid with an octyl side chain, an octyl halide (e.g., 1-bromooctane) would be used. While this reaction proceeds efficiently with reactive electrophiles, alkylation with long-chain alkyl halides like 1-bromooctane can be challenging under classical conditions. lookchem.com However, modified phase-transfer catalysis conditions, using potassium tert-butoxide as the base in the absence of an organic solvent, have been shown to effectively alkylate diethyl acetamidomalonate with even weakly reactive electrophiles. lookchem.com

Hydrolysis and Decarboxylation: The alkylated diethyl acetamidomalonate intermediate is then subjected to acidic hydrolysis (e.g., with aqueous HCl) and heat. ucalgary.capressbooks.pub This single step accomplishes the hydrolysis of both the ester groups and the acetamido group, followed by the spontaneous decarboxylation of the resulting β-dicarboxylic acid to yield the final racemic α-amino acid. openstax.orgucalgary.ca

Table 1: Key Steps in Amidomalonate Synthesis for an Octyl-Substituted Amino Acid

Step Reactants Key Transformation Product
1. Enolate Formation Diethyl acetamidomalonate, Sodium ethoxide Deprotonation of the α-carbon Acetamidomalonate enolate
2. Alkylation Acetamidomalonate enolate, 1-Bromooctane SN2 nucleophilic substitution Diethyl octylacetamidomalonate
3. Hydrolysis & Decarboxylation Diethyl octylacetamidomalonate, Aqueous acid (heat) Hydrolysis of esters and amide, followed by loss of CO₂ 2-Amino-decanoic acid (racemic)

This methodology has been successfully applied to synthesize a wide range of natural and unnatural α-amino acids, including phenylalanine and aspartic acid. openstax.orgwikipedia.org The choice of the alkyl halide in the second step dictates the final amino acid product. openstax.org

Catalytic Strategies in this compound Synthesis and Transformation

Catalysis plays a pivotal role in the efficient synthesis and subsequent transformation of this compound. Various catalytic systems, from simple bases to complex transition metal catalysts, are employed to facilitate C-C bond formation and other key reactions.

Base-Catalyzed C-C Bond Formation and Alkylation

The most fundamental method for synthesizing this compound is the malonic ester synthesis, a classic example of base-catalyzed C-C bond formation. masterorganicchemistry.com This process hinges on the acidity of the α-hydrogens of diethyl malonate (pKa ≈ 13), which are positioned between two electron-withdrawing carbonyl groups. pressbooks.pub

The mechanism involves two primary steps:

Enolate Formation: A base, typically sodium ethoxide (NaOEt) in ethanol, is used to deprotonate the α-carbon of diethyl malonate, creating a resonance-stabilized enolate ion. jove.comlibretexts.org This enolate is a potent carbon nucleophile.

SN2 Alkylation: The enolate ion attacks an electrophilic alkyl halide, such as 1-bromooctane or 1-iodooctane, in a bimolecular nucleophilic substitution (SN2) reaction. libretexts.org This step displaces the halide leaving group and forms the new carbon-carbon bond, yielding this compound.

The efficiency of this alkylation is dependent on several factors, including the choice of base, solvent, and the nature of the alkyl halide. researchgate.net Primary alkyl halides like 1-bromooctane are ideal substrates for this reaction, leading to good yields with minimal side reactions. The use of ionic liquids as phase-transfer catalysts in conjunction with solid bases like cesium carbonate has been shown to provide high yields and selectivity for the monoalkylation of diethyl malonate under mild, solvent-free conditions. researchgate.net

Table 2: Comparison of Base/Solvent Systems for Diethyl Malonate Alkylation

Base Solvent/Conditions Key Advantages Reference
Sodium Ethoxide (NaOEt) Ethanol Classic, well-established method for generating the enolate. pressbooks.pub pressbooks.pub
Potassium Carbonate (K₂CO₃) Acetonitrile Used in palladium-catalyzed allylation, can be effective for standard alkylations. synarchive.com
Cesium Carbonate (Cs₂CO₃) Ionic Liquid (Solvent-free) High yields, high selectivity for monoalkylation, environmentally benign. researchgate.net researchgate.net
Potassium tert-Butoxide (KOtBu) Tetrahydrofuran (THF) Strong base, effective for generating enolates for various transformations. nrochemistry.com nrochemistry.com

Application of Transition Metal Catalysis (e.g., Palladium) in Malonate Transformations

Palladium catalysis offers sophisticated methods for the transformation of malonic esters, most notably through the Tsuji-Trost reaction, also known as palladium-catalyzed allylic alkylation. wikipedia.org This reaction involves the substitution of a substrate containing a leaving group in an allylic position with a nucleophile, such as the enolate of diethyl malonate. wikipedia.org

The catalytic cycle proceeds as follows:

A zerovalent palladium species, often Pd(PPh₃)₄, coordinates to the double bond of an allylic substrate. nrochemistry.comwikipedia.org

The palladium catalyst then performs an oxidative addition, displacing the leaving group to form a η³-π-allylpalladium(II) complex. nrochemistry.comwikipedia.org

The nucleophile, in this case, the diethyl malonate enolate, attacks the π-allyl complex. wikipedia.org

This nucleophilic attack regenerates the Pd(0) catalyst, which can then participate in another catalytic cycle. nrochemistry.com

First pioneered by Jiro Tsuji in 1965 and later advanced by Barry Trost with the introduction of phosphine (B1218219) ligands, this reaction has become a cornerstone of modern organic synthesis. wikipedia.org The use of chiral phosphine ligands has enabled the development of highly enantioselective asymmetric allylic alkylations (AAA), providing access to chiral molecules with high stereocontrol. wikipedia.orgacs.org

While the direct synthesis of this compound via this method is not typical, the Tsuji-Trost reaction is a powerful tool for the transformation of allylic malonates into more complex structures. Furthermore, palladium catalysts with sterically hindered phosphine ligands have been developed for the arylation of diethyl malonate with aryl bromides and chlorides, showcasing the versatility of palladium in malonate transformations. acs.orgnih.gov

Table 3: Overview of Palladium-Catalyzed Malonate Transformations

Reaction Type Catalyst System Substrates Product Type
Tsuji-Trost Allylic Alkylation Pd(0) complex (e.g., Pd(PPh₃)₄), Phosphine Ligands Allylic acetate/carbonate, Diethyl malonate enolate Allylated malonic esters
Asymmetric Allylic Alkylation (AAA) Chiral Pd-complex (e.g., Trost ligand) Prochiral allylic esters, Diethyl malonate enolate Enantioenriched allylated malonates
Arylation Pd(0) complex, Sterically hindered phosphine ligands (e.g., P(t-Bu)₃) Aryl halides (Br, Cl), Diethyl malonate enolate Arylated malonic esters

Exploration of Mannich-Type Reactions and Related Catalysis

The Mannich reaction is a three-component condensation that forms a C-C bond, producing β-amino carbonyl compounds, which are valuable synthetic intermediates. tandfonline.comchemeurope.com The reaction typically involves an aldehyde (like formaldehyde), a primary or secondary amine, and an active methylene (B1212753) compound, such as diethyl malonate. chemeurope.com

The mechanism can be summarized in two main stages:

Iminium Ion Formation: The aldehyde and amine react to form a Schiff base, which is then protonated to generate an electrophilic iminium ion. chemeurope.com

Nucleophilic Addition: The active methylene compound (diethyl malonate) is deprotonated by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking the iminium ion to form the β-amino diester product. chemeurope.com

Modern variations of this reaction often employ pre-formed imines and a catalyst. tandfonline.comnih.gov A variety of catalysts have been explored to improve the efficiency and scope of Mannich-type reactions involving diethyl malonate. For instance, lithium perchlorate (B79767) (LiClO₄) has been shown to be an effective catalyst for the one-pot, three-component reaction of aromatic aldehydes, aromatic amines, and diethyl malonate under solvent-free conditions, affording β-amino esters in good yields. tandfonline.comtandfonline.com

Furthermore, the development of asymmetric Mannich reactions using chiral catalysts, such as bifunctional cinchona alkaloids, has allowed for the enantioselective synthesis of optically active β-amino acids from malonates and N-Boc protected imines. nih.govru.nl These catalysts often work through a cooperative mechanism, where one part of the catalyst acts as a Brønsted base to activate the malonate, and another part (e.g., a thiourea (B124793) group) acts as a hydrogen-bond donor to activate the imine. nih.govru.nl

Table 4: Components and Catalysts in Mannich-Type Reactions of Diethyl Malonate

Component 1 (Electrophile Precursor) Component 2 (Amine) Component 3 (Nucleophile) Catalyst Example Product
Aromatic Aldehyde Aromatic Amine Diethyl Malonate Lithium Perchlorate (LiClO₄) β-Amino Diester
N-Boc Protected Imine (In-situ from aldehyde/amine) Diethyl Malonate Chiral Cinchona Alkaloid-Thiourea Enantioenriched β-Amino Diester
Formaldehyde Secondary Amine (e.g., Dimethylamine) Diethyl Malonate Base/Acid Diethyl (dialkylaminomethyl)malonate

Reaction Mechanisms and Detailed Reactivity Studies of Diethyl Octylmalonate

Mechanistic Elucidation of Malonic Ester Alkylation Processes

The alkylation of malonic esters is a cornerstone of carbon-carbon bond formation in organic chemistry. studysmarter.co.uk This process allows for the synthesis of a wide variety of substituted carboxylic acids. uomustansiriyah.edu.iq

The central feature of diethyl octylmalonate's reactivity is the acidity of the hydrogen atom on the carbon positioned between the two carbonyl groups (the α-carbon). chemistnotes.com These α-hydrogens are significantly more acidic than typical alkane hydrogens, with a pKa of about 12.6 for the parent diethyl malonate. libretexts.orglibretexts.org This increased acidity is due to the electron-withdrawing inductive effect of the two adjacent ester groups and, more importantly, the resonance stabilization of the resulting conjugate base. jove.com

The process begins with the deprotonation of the α-carbon by a strong base, typically sodium ethoxide (NaOEt) in an ethanol (B145695) solvent, to prevent transesterification. wikipedia.orglscollege.ac.in This acid-base reaction generates a resonance-stabilized carbanion, also known as an enolate. libretexts.orgjove.com The negative charge is delocalized over the α-carbon and the two oxygen atoms of the carbonyl groups, which makes the enolate a soft nucleophile. jove.com

This nucleophilic enolate can then react with an electrophile, most commonly an alkyl halide, in a nucleophilic substitution reaction. lscollege.ac.inaskfilo.com The reaction proceeds via an SN2 mechanism, where the carbanion attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming a new carbon-carbon bond. jove.comjove.com This step results in the formation of a dialkylated malonic ester. chemistnotes.com The efficiency of this step is highest with primary alkyl halides and decreases with secondary halides; tertiary halides are unsuitable as they tend to undergo elimination reactions. uomustansiriyah.edu.iqlibretexts.org

Table 1: Key Steps in Carbanion Generation and Alkylation

Step Description Reactants Product
1. Deprotonation A strong base removes the acidic α-hydrogen. This compound, Sodium ethoxide Resonance-stabilized enolate (carbanion)

| 2. Nucleophilic Attack | The enolate attacks an electrophile (e.g., alkyl halide). | Enolate, Alkyl halide (R-X) | Dialkylmalonic ester |

Regioselectivity in the alkylation of this compound concerns the potential for further reaction. After the initial octyl group is attached to diethyl malonate, the resulting this compound still possesses one acidic α-hydrogen. chemistnotes.com Consequently, the deprotonation and alkylation process can be repeated to introduce a second alkyl group, leading to a dialkylated malonic ester. chemistnotes.comwikipedia.orglscollege.ac.in This dialkylation can be achieved by repeating the deprotonation and alkylation steps before the final hydrolysis and decarboxylation stages. jove.comlscollege.ac.in The choice of whether to perform a mono- or dialkylation depends on the stoichiometric amounts of base and alkylating agent used.

Stereoselectivity is a significant consideration when the alkylation process creates a new chiral center. In the standard malonic ester synthesis, the intermediate enolate is planar, and the subsequent alkylation can occur from either face of the plane with roughly equal probability. This lack of stereochemical control typically results in the formation of a racemic mixture of enantiomers if the second alkyl group introduced is different from the initial octyl group. libretexts.org Achieving high stereoselectivity requires the use of more advanced asymmetric synthesis strategies, which are beyond the scope of the classical malonic ester synthesis.

Hydrolytic and Decarboxylative Pathways of this compound

Following alkylation, the ester groups of this compound are typically removed through hydrolysis and subsequent decarboxylation to yield the final carboxylic acid product. ucalgary.ca

The conversion of the dialkylmalonic ester to the corresponding dicarboxylic acid is achieved through ester hydrolysis. This reaction can be catalyzed by either acid or base. ucalgary.ca In base-catalyzed hydrolysis (saponification), hydroxide (B78521) ions act as nucleophiles, attacking the electrophilic carbonyl carbon of each ester group. This is typically followed by acidification to protonate the resulting dicarboxylate. libretexts.org In acid-catalyzed hydrolysis, the carbonyl oxygen is first protonated, which activates the carbonyl group toward nucleophilic attack by water. youtube.com

The kinetics of ester hydrolysis are generally second-order: first-order with respect to the ester and first-order with respect to the hydroxide ion in alkaline conditions. chemrxiv.org Under acidic conditions with a large excess of water, the reaction can follow pseudo-first-order kinetics. The rate of hydrolysis is influenced by several factors, including temperature, the concentration of the catalyst (acid or base), and steric hindrance around the carbonyl group. chemrxiv.org Specific kinetic and thermodynamic data for the hydrolysis of this compound are not extensively detailed in readily available literature, but the general principles of ester hydrolysis apply.

Table 2: Factors Influencing the Rate of Ester Hydrolysis

Factor Effect on Rate Rationale
Temperature Increases Provides molecules with sufficient activation energy to react.
Catalyst Conc. Increases Higher concentration of H+ or OH- increases the frequency of catalytic events.
Steric Hindrance Decreases Bulky groups near the ester functionality impede the approach of the nucleophile (H₂O or OH⁻).

| Electronic Effects | Varies | Electron-withdrawing groups on the acyl portion can increase the electrophilicity of the carbonyl carbon, accelerating the reaction. |

The substituted malonic acid obtained after hydrolysis is structurally a β-dicarboxylic acid. A key characteristic of such compounds is their propensity to undergo decarboxylation (loss of CO₂) upon heating. uomustansiriyah.edu.iqchemistnotes.compatsnap.com This reaction typically occurs at elevated temperatures (e.g., >150 °C). stackexchange.com

The mechanism of thermal decarboxylation is a concerted process that proceeds through a cyclic, six-membered transition state. jove.comjove.comstackexchange.com In this transition state, the hydroxyl hydrogen of one carboxyl group forms a hydrogen bond with the carbonyl oxygen of the other. This facilitates a cyclic rearrangement of electrons: the O-H bond breaks, a new C=O π-bond forms (creating CO₂), the C-C bond between the carboxyl group and the α-carbon breaks, and the electrons from this bond form a C=C double bond, while the carbonyl π-bond breaks to form a new O-H bond. youtube.com

Table 3: Mechanistic Steps of Thermal Decarboxylation

Step Description Intermediate/Transition State Product of Step
1. Cyclic Conformation The dicarboxylic acid adopts a conformation allowing intramolecular hydrogen bonding. Cyclic Precursor N/A
2. Concerted Reaction A cyclic rearrangement of six electrons occurs upon heating. Six-membered cyclic transition state Enol and Carbon Dioxide (CO₂)

| 3. Tautomerization | The enol intermediate rapidly converts to the more stable keto (carboxylic acid) form. | Enol | Final Carboxylic Acid |

Investigations into the Reactivity of the Ester Functionalities

The two ethyl ester groups in this compound are the primary sites of reactivity after the α-carbon has been functionalized. Their main role in the malonic ester synthesis is to activate the α-hydrogen and then be removed to yield the final product. ucalgary.ca

The most critical reaction of these ester functionalities is hydrolysis, as detailed previously, which converts the diester into a dicarboxylic acid. libretexts.org Another related reaction is transesterification, where the ethoxy groups (-OEt) can be exchanged with other alkoxy groups (-OR) by reacting the diester with a different alcohol in the presence of an acid or base catalyst. wikipedia.org This is why the alcohol used as a solvent is typically matched to the ester's alcohol group (e.g., ethanol for ethyl esters) to prevent unwanted scrambling of ester groups. lscollege.ac.in

Beyond these transformations, the ester groups can, in principle, participate in other classical ester reactions. For instance, they can undergo Claisen condensation with other esters, although this is more relevant for the parent diethyl malonate. fiveable.me They can also react with organometallic reagents like Grignard reagents, or be reduced by strong reducing agents such as lithium aluminum hydride to yield a diol. However, in the context of the malonic ester synthesis, the intended and most utilized pathways are hydrolysis and decarboxylation.

Transesterification Processes and Applications

Transesterification is a pivotal reaction for esters, involving the exchange of the alkoxy group of an ester with another alcohol. In the context of this compound, this process would entail the replacement of one or both ethoxy groups with a different alkoxy group. The general reaction can be catalyzed by either acids or bases.

Acid-Catalyzed Transesterification:

Under acidic conditions, the reaction is initiated by the protonation of one of the carbonyl oxygens of this compound, which enhances the electrophilicity of the carbonyl carbon. A nucleophilic alcohol molecule then attacks this activated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of an ethanol molecule yield the new ester.

Base-Catalyzed Transesterification:

In the presence of a base, the alcohol reactant is deprotonated to form a more nucleophilic alkoxide. This alkoxide then attacks one of the ester carbonyl carbons of this compound, also forming a tetrahedral intermediate. The elimination of an ethoxide ion, which is subsequently protonated by the solvent or in a workup step, results in the transesterified product.

While specific studies detailing the transesterification of this compound are not extensively available in the reviewed literature, research on the transesterification of similar diesters, such as diethyl malonate with benzyl (B1604629) alcohol, provides valuable insights. In such reactions, solid acid catalysts have been shown to be effective. For instance, the use of sulfate-modified zirconia and mesoporous carbon has demonstrated good yields for the formation of both mono- and di-transesterified products. The reaction conditions, including temperature, catalyst loading, and reactant molar ratios, are critical in determining the product distribution and yield.

For example, in a study involving the transesterification of diethyl malonate with benzyl alcohol, different solid acid catalysts were investigated. The findings from this analogous system can be extrapolated to predict the behavior of this compound.

CatalystTotal Yield of Transesterified Products (%)Selectivity for Mono-transesterified ProductReaction Conditions
Sulfate-modified Zirconia (S-ZrO2)70Moderate140°C, 5h, Catalyst: 0.5g
Sulfate-modified Mesoporous Carbon (S-MC)73Moderate140°C, 5h, Catalyst: 0.5g
Sulfate-modified Multiwalled Carbon Nanotubes (S-CNTs)Not specified for total yield100% for mono-transesterified product140°C, 5h, Catalyst: 0.5g

Data is based on the transesterification of diethyl malonate with benzyl alcohol and serves as an illustrative example.

The applications of transesterification of this compound could include the synthesis of specialized esters with long-chain alcohols, which may find use as plasticizers, lubricants, or in the formulation of cosmetics, leveraging the properties conferred by the octyl and the newly introduced alkyl chains.

Nucleophilic Acyl Substitution at the Ester Carbonyls

The carbonyl carbons of the two ester groups in this compound are electrophilic and thus susceptible to attack by nucleophiles. This reactivity is central to a variety of transformations, including hydrolysis (saponification) and reactions with nitrogen-based nucleophiles like amines.

Saponification:

Saponification is the hydrolysis of an ester under basic conditions, typically using a strong base such as sodium hydroxide or potassium hydroxide. For this compound, this reaction would proceed in two consecutive steps, first yielding the monoester salt and then the fully hydrolyzed malonate salt.

The mechanism involves the nucleophilic attack of a hydroxide ion on one of the ester carbonyl carbons, forming a tetrahedral intermediate. This intermediate then collapses, expelling an ethoxide ion and forming a carboxylic acid. In the basic reaction medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt. The process can then be repeated at the second ester group. Acidification of the final product mixture is necessary to obtain the corresponding dicarboxylic acid, octylmalonic acid.

Reaction with Amines:

The reaction of this compound with primary or secondary amines is another example of nucleophilic acyl substitution, leading to the formation of amides. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester.

With a primary amine (R-NH₂), the initial reaction would likely produce a monoamide ester. Further reaction, potentially under more forcing conditions, could lead to the formation of a diamide. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of an ethoxide ion to yield the amide.

The reactivity of amines in this context is influenced by their basicity and steric hindrance. Primary amines are generally more reactive than secondary amines in this type of substitution. The reaction of esters with ammonia (B1221849) or primary amines is a common route for the synthesis of amides. However, these reactions can sometimes require elevated temperatures.

The products of these reactions, N-substituted octylmalonamides, could have potential applications in various fields, including as intermediates in the synthesis of pharmaceuticals or as specialized polymers.


Applications in Advanced Organic Synthesis and Materials Science Research

Utility as a Versatile Intermediate in Complex Organic Molecule Construction

The reactivity of the active methylene (B1212753) group in diethyl octylmalonate, flanked by two electron-withdrawing ester functionalities, makes it a cornerstone for the construction of a diverse array of organic structures. This reactivity is harnessed in the synthesis of substituted carboxylic acids, heterocyclic systems, and as a precursor to pharmacologically significant compounds.

This compound is a key substrate in the malonic ester synthesis, a classical and highly effective method for the preparation of substituted carboxylic acids. The general principle of this synthesis involves the deprotonation of the α-carbon of the malonate ester, followed by alkylation with a suitable haloalkane. Subsequent hydrolysis of the ester groups and decarboxylation yields the target carboxylic acid.

In the context of this compound, the octyl group is already present on the α-carbon. Therefore, further alkylation at this position is not typical. However, the compound can be readily converted to 2-octylmalonic acid through hydrolysis of the two ester groups. This dicarboxylic acid can then undergo decarboxylation upon heating to yield decanoic acid. beilstein-journals.org This process is illustrated in the following reaction scheme:

Reaction Scheme: Hydrolysis and Decarboxylation of this compound

Step Reactants Reagents Product
1. Hydrolysis This compound Aqueous Acid (e.g., H₃O⁺) or Base (e.g., NaOH) 2-Octylmalonic acid

This table illustrates the two-step conversion of this compound to decanoic acid.

While direct alkylation of this compound is not a common strategy, its role as a precursor to long-chain carboxylic acids through this hydrolysis and decarboxylation sequence is a fundamental application. beilstein-journals.org

Malonate esters are pivotal building blocks in the synthesis of various heterocyclic compounds. Although specific examples detailing the use of this compound in these syntheses are not extensively documented, its structural similarity to other reactive malonates suggests its potential applicability in established synthetic routes.

Quinolones: The Gould-Jacobs reaction is a well-established method for the synthesis of quinolones, which often involves the reaction of an aniline (B41778) with a diethyl acylmalonate or a similar derivative. The reaction proceeds through a condensation followed by a thermal cyclization. While diethyl ethoxymethylenemalonate is a common reagent in this synthesis, the fundamental reactivity of the malonate moiety suggests that this compound could potentially be adapted for the synthesis of quinolones bearing an octyl group at a specific position, which may influence the pharmacological properties of the resulting molecule.

Pyrroles: The synthesis of pyrroles can be achieved through various methods, including the Knorr and Paal-Knorr pyrrole (B145914) syntheses. The Knorr synthesis, for instance, involves the condensation of an α-amino ketone with a β-ketoester. While not a direct application of this compound, its derivatives could potentially serve as precursors to the necessary starting materials for such cyclizations. For example, functionalization of the octyl chain could introduce a carbonyl group, transforming the molecule into a suitable substrate for pyrrole synthesis. Research has demonstrated the synthesis of pyrroles from diethyl aminomalonate and 1,3-diketones, highlighting the versatility of malonate derivatives in constructing this important heterocyclic core.

The malonate structural motif is present in a variety of biologically active molecules. The incorporation of an octyl group, as seen in this compound, can significantly enhance the lipophilicity of a molecule, which can in turn affect its pharmacokinetic and pharmacodynamic properties.

Recent studies have shown that chalcone (B49325) derivatives incorporating a malonate moiety exhibit significant antibacterial and antiviral activities. nih.gov For instance, certain diethyl [3-(naphthalen-2-yl)-1-(aryl)-3-oxopropyl]propanedioate compounds have demonstrated potent activity against Xanthomonas oryzae pv. oryzae and curative activity against the tobacco mosaic virus. nih.gov These findings underscore the potential of malonate-containing structures in the development of new therapeutic and agrochemical agents. The octyl group in this compound could be a key feature in designing new active compounds with tailored lipophilicity for improved biological membrane penetration and target engagement. While direct synthesis of commercial agrochemicals using this compound is not widely reported, the broader class of malonate derivatives is recognized for its utility in creating molecules with pesticidal properties.

Integration into Polymer Chemistry and Functional Material Development

The application of malonate esters extends beyond small molecule synthesis into the realm of polymer science. While the saturated nature of the octylmalonate backbone precludes it from direct participation in common chain-growth polymerization reactions, its functional groups offer avenues for incorporation into polymeric structures and for the development of functional materials.

The integration of this compound into polymer chains can be envisioned through several strategies. The ester groups can be hydrolyzed to carboxylic acids, which can then participate in condensation polymerizations with diols or diamines to form polyesters or polyamides, respectively. The long octyl side chain would be expected to influence the properties of the resulting polymer, potentially increasing its flexibility, lowering its glass transition temperature, and enhancing its solubility in nonpolar solvents.

While research on the direct polymerization of this compound is limited, studies on related malonate-containing monomers provide insights into their potential. For example, diethyl methylidene malonate, which possesses a reactive double bond, can undergo anionic polymerization. rsc.org Although this compound lacks this unsaturation, its chemical structure could be modified to introduce polymerizable groups.

The properties of this compound, particularly the presence of the long alkyl chain and the polar ester groups, make it a candidate for use in the formulation of functional coatings. The octyl group can impart hydrophobicity to a surface, leading to water-repellent properties. The ester groups, on the other hand, can provide a means of adhesion to various substrates through hydrogen bonding or other polar interactions.

Research on the surface-initiated polymerization of diethyl methylidene malonate has demonstrated the ability to graft polymer chains from surfaces, thereby modifying their properties. rsc.org While this compound itself is not a monomer for this type of polymerization, it could be physically adsorbed or chemically attached to a surface to alter its characteristics. For instance, it could be used as a plasticizer in polymer coatings to improve their flexibility and durability. The development of functional surfaces with tailored properties is an active area of research, and the unique combination of a long alkyl chain and reactive ester groups in this compound presents opportunities for its use in creating novel surface modifications.

Insufficient Verifiable Data for this compound in Specified Advanced Applications

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is insufficient verifiable information to generate a detailed article on this compound strictly adhering to the user-provided outline. The specified topics delve into highly specialized areas of materials science and supramolecular chemistry. Currently, published research focusing specifically on This compound within these niche contexts is not available in the public domain.

The requested outline includes:

Contributions to Supramolecular Chemistry and Templated Synthesis

Study of Non-Covalent Interactions in Molecular Assembly

While extensive research exists for malonate esters as a general class of compounds in these fields, the specific introduction of the octyl group to the diethyl malonate structure confers unique properties (such as increased lipophilicity and steric hindrance) that make it scientifically inaccurate to extrapolate findings from other malonate derivatives. The user's strict instruction to focus solely on this compound and not introduce information outside the explicit scope prevents the use of more general data.

Analytical Methodologies for Diethyl Octylmalonate Research and Characterization

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is a fundamental tool for the analysis of diethyl octylmalonate, enabling its separation from reaction mixtures and impurities. The choice of technique depends on the specific analytical goal, ranging from qualitative monitoring to precise quantification.

Gas chromatography is a powerful technique for the analysis of volatile compounds like this compound. In GC, the sample is vaporized and injected into a column, where it is separated based on its partitioning between a stationary phase and a mobile gas phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for identification. For enhanced identification capabilities, GC is often coupled with mass spectrometry (GC-MS). As the separated components elute from the GC column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z). This provides a unique mass spectrum that acts as a molecular fingerprint, allowing for unambiguous identification. nih.gov

The electron ionization (EI) mass spectrum of this compound exhibits characteristic fragmentation patterns that are invaluable for its identification. nih.gov Key fragments arise from the cleavage of the ester groups and the octyl chain.

Table 1: Key Mass-to-Charge (m/z) Ratios for this compound in GC-MS Analysis. nih.gov
m/z RatioInterpretation
272Molecular Ion [M]+
227Loss of an ethoxy group (-OC2H5)
199Loss of an ethyl group (-C2H5) and an ethoxy group (-OC2H5)
160Represents the diethyl malonate fragment
115Further fragmentation of the diethyl malonate portion

High-performance liquid chromatography is a versatile technique for the separation of compounds that may not be sufficiently volatile for GC. In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. The separation is based on the differential interactions of the analyte with the stationary and mobile phases. For a non-polar compound like this compound, reversed-phase HPLC is typically employed, where the stationary phase is non-polar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as acetonitrile and water. sielc.comresearchgate.net

Coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides an exceptionally sensitive and selective analytical method. nih.gov After separation by HPLC, the analyte is introduced into the mass spectrometer. In LC-MS/MS, a specific precursor ion corresponding to the analyte of interest is selected, fragmented, and the resulting product ions are detected. This multiple reaction monitoring (MRM) approach offers high specificity and is ideal for quantifying low levels of the compound in complex matrices.

Table 2: Typical HPLC and LC-MS/MS Parameters for the Analysis of Malonate Esters.
ParameterCondition
ColumnReversed-phase (e.g., C18, 5 µm, 4.6 x 250 mm)
Mobile PhaseGradient of acetonitrile and water
DetectorUV (e.g., 210 nm) or Mass Spectrometer
Ionization Mode (for LC-MS)Electrospray Ionization (ESI), positive mode
MS/MS TransitionSpecific precursor ion → product ion transition for quantification

Thin-layer chromatography is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions and assessing the purity of a sample. In TLC, a small amount of the sample is spotted onto a plate coated with a thin layer of a stationary phase, typically silica gel. The plate is then placed in a sealed chamber containing a solvent system (mobile phase). The mobile phase ascends the plate via capillary action, and the components of the sample move at different rates depending on their affinity for the stationary and mobile phases.

For this compound, a non-polar solvent system such as a mixture of hexane and ethyl acetate would be a suitable mobile phase with a silica gel stationary phase. The separation is based on polarity; less polar compounds travel further up the plate. Visualization of the separated spots can be achieved using a UV lamp if the compounds are UV-active, or by staining with a developing agent like potassium permanganate. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound under specific TLC conditions.

Table 3: General Conditions for Thin-Layer Chromatography of this compound.
ParameterDescription
Stationary PhaseSilica gel 60 F254
Mobile PhaseHexane:Ethyl Acetate mixture (e.g., 9:1 v/v)
VisualizationUV light (254 nm) or potassium permanganate stain

Spectroscopic Approaches for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound. These methods probe the molecular structure and provide detailed information about the connectivity of atoms and the functional groups present.

Nuclear magnetic resonance spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. The chemical shift (δ) of a nucleus is dependent on its local electronic environment, and the integration of the signal in ¹H NMR is proportional to the number of protons it represents. Spin-spin coupling between adjacent protons provides information about the connectivity of atoms.

For this compound, the ¹H NMR spectrum would show characteristic signals for the ethyl ester protons and the octyl chain protons. chemicalbook.comnetlify.app The ¹³C NMR spectrum would similarly display distinct signals for each unique carbon atom in the molecule. oregonstate.edu

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃.
Assignment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
CH3 (ethyl)~1.25 (triplet)~14
OCH2 (ethyl)~4.20 (quartet)~61
CH (malonate)~3.30 (triplet)~52
CH2 (alpha to malonate)~1.90 (multiplet)~29
(CH2)6 (octyl chain)~1.2-1.4 (multiplet)~22-32
CH3 (octyl)~0.90 (triplet)~14
C=O (ester)-~169

Fourier-transform infrared spectroscopy is used to identify the functional groups present in a molecule. The technique is based on the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Different types of bonds vibrate at characteristic frequencies, resulting in a unique IR spectrum.

The FTIR spectrum of this compound is dominated by strong absorption bands corresponding to the ester functional groups and the C-H bonds of the alkyl chains. The presence of a strong C=O stretching band and C-O stretching bands is a clear indicator of the ester functionality. quimicaorganica.orglibretexts.orgorgchemboulder.com

Table 5: Characteristic FTIR Absorption Bands for this compound. libretexts.orgorgchemboulder.comlibretexts.org
Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~2925-2960C-H stretchAlkyl (CH₂, CH₃)
~1735-1750C=O stretchEster
~1465C-H bendAlkyl (CH₂)
~1370C-H bendAlkyl (CH₃)
~1000-1300C-O stretchEster

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the structural elucidation of organic molecules like this compound. Its capacity to provide high resolving power and mass accuracy enables the differentiation of compounds with the same nominal mass but different elemental compositions. nih.gov This is particularly crucial for confirming the identity of a synthesized compound or for identifying it within a complex mixture. umb.edu

The primary advantage of HRMS is its ability to determine the mass of a molecule with exceptional precision, typically to within a few parts per million (ppm). This accuracy allows for the unambiguous determination of the elemental formula of the analyte. For this compound, the theoretical monoisotopic mass can be calculated from its chemical formula, C₁₅H₂₈O₄. An experimentally determined accurate mass that closely matches this theoretical value provides strong evidence for the compound's identity.

Table 1: Accurate Mass Determination of this compound
ParameterValueSource
Chemical FormulaC₁₅H₂₈O₄
Theoretical Monoisotopic Mass272.1988 uCalculated
Average Molecular Weight272.3804 g/mol

Beyond accurate mass determination of the parent ion, HRMS coupled with tandem mass spectrometry (MS/MS) provides detailed information about the molecule's structure through fragmentation analysis. By inducing fragmentation of the parent ion and analyzing the masses of the resulting fragment ions with high resolution, characteristic structural motifs can be identified. While a detailed HRMS fragmentation study for this compound is not extensively published, expected fragmentation pathways can be postulated based on the known behavior of malonic acid esters and similar compounds under techniques like electron ionization. nih.gov

Common fragmentation patterns would likely involve the cleavage of the ester groups and the octyl side chain. The analysis of these fragmentation patterns is critical for distinguishing this compound from its isomers and for confirming the connectivity of the atoms within the molecule.

Table 2: Postulated Key Fragment Ions of this compound in Mass Spectrometry
Proposed Fragment Ion (m/z)Possible Neutral LossStructural Fragment
227- C₂H₅O (Ethoxy radical)[M - OC₂H₅]⁺
199- COOC₂H₅ (Ethoxycarbonyl radical)[M - COOC₂H₅]⁺
160- C₈H₁₇ (Octyl radical) and - H[Diethyl malonate - H]⁺
113- C₈H₁₇ (Octyl radical)[C₄H₉O₂]⁺ (from malonate backbone)

Advanced Sample Preparation and Extraction Techniques for Analytical Studies

Effective sample preparation is a critical prerequisite for accurate and reliable analytical characterization. The primary goals of sample preparation are to isolate the analyte of interest, this compound, from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. sigmaaldrich.com Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are two powerful and commonly employed techniques for this purpose. nih.gov

Solid-Phase Extraction (SPE) Protocols

Solid-Phase Extraction (SPE) is a chromatographic technique used for sample preparation that partitions components of a mixture between a solid stationary phase and a liquid mobile phase. thermofisher.com It is highly efficient, can be automated, and uses significantly less solvent compared to traditional LLE. sigmaaldrich.com For a moderately non-polar compound like this compound, a reversed-phase SPE protocol is typically effective for extraction from polar or aqueous matrices.

The methodology involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). The choice of sorbent is critical; for this compound, a non-polar sorbent like C18-bonded silica would be appropriate, where retention is based on hydrophobic interactions. The protocol consists of four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the target analyte. thermofisher.comyoutube.com

Table 3: Example of a Reversed-Phase SPE Protocol for this compound
StepProcedurePurpose
1. ConditioningPass 1-2 column volumes of methanol or acetonitrile through the C18 cartridge, followed by 1-2 column volumes of deionized water.To activate the stationary phase and ensure reproducible retention of the analyte.
2. Sample LoadingLoad the pre-treated aqueous sample containing this compound onto the cartridge at a slow, controlled flow rate.The non-polar analyte is retained on the C18 sorbent while the polar matrix passes through.
3. WashingWash the cartridge with a weak solvent, such as a water/methanol mixture (e.g., 95:5 v/v), to remove polar impurities.To elute weakly retained interferences without dislodging the target analyte.
4. ElutionElute this compound with a small volume of a strong, non-polar organic solvent like methanol, acetonitrile, or ethyl acetate.To disrupt the hydrophobic interaction and recover the concentrated analyte. thermofisher.com

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-Liquid Extraction (LLE) is a fundamental separation technique based on the principle of differential solubility of a compound in two immiscible liquid phases. researchgate.net It is a versatile and straightforward method for isolating analytes from complex matrices. celignis.com The choice of extraction solvent is paramount and is guided by the analyte's properties, particularly its polarity and solubility. chromatographyonline.com

For this compound, which is a non-polar ester, LLE can be used to efficiently extract it from an aqueous phase into an immiscible organic solvent. The principle relies on the higher solubility of the non-polar analyte in the organic phase compared to the aqueous phase. libretexts.org The process involves vigorous mixing of the sample with the extraction solvent, allowing the analyte to partition into the organic layer, followed by physical separation of the two phases. libretexts.org To enhance recovery, the aqueous layer can be extracted multiple times with fresh portions of the organic solvent. libretexts.org

Table 4: Liquid-Liquid Extraction Parameters for this compound
ParameterDescriptionRationale
Sample MatrixAqueous solution (e.g., water, buffer).LLE is most effective for separating analytes from matrices in which they have low solubility.
Extraction SolventsDiethyl ether, Ethyl acetate, Dichloromethane, Hexane. economysolutions.inThese solvents are immiscible with water and have a high affinity for non-polar to moderately polar organic compounds. The choice depends on extraction efficiency and selectivity. chromatographyonline.com
Solvent-to-Sample RatioTypically ranges from 1:1 to 1:5 (organic:aqueous). Multiple extractions with smaller solvent volumes are more efficient than a single extraction with a large volume.Optimizing the ratio ensures efficient mass transfer of the analyte into the organic phase.
Extraction pHNeutral pH.As this compound is a neutral ester and not ionizable, pH adjustment is not required to ensure it remains in its non-polar, extractable form. chromatographyonline.com
Post-ExtractionThe combined organic extracts are dried (e.g., using anhydrous sodium sulfate), filtered, and the solvent is evaporated to concentrate the analyte.To remove residual water and prepare the sample for subsequent analysis.

Environmental Fate and Ecological Behavior Research of Malonate Based Compounds

Analysis of Environmental Mobility and Transport Processes

The mobility of diethyl octylmalonate in the environment is governed by its partitioning behavior between water, soil, and sediment, which is influenced by its physicochemical properties like water solubility and its octanol-water partition coefficient (Kow).

The adsorption and desorption of an organic compound in soil and sediment are critical factors determining its mobility and bioavailability. Compounds with high adsorption potential are less likely to leach into groundwater but may persist longer in the soil matrix.

For this compound, the presence of the long octyl chain, in addition to the two ethyl groups, suggests it will be a relatively nonpolar and hydrophobic molecule. This hydrophobicity indicates a tendency to adsorb to the organic matter fraction of soils and sediments. sagrainmag.co.zanih.gov The strength of this adsorption is often correlated with the soil's organic matter content; higher organic matter generally leads to stronger adsorption of hydrophobic chemicals. nih.govmdpi.com

General principles of soil adsorption for organic compounds:

Soil Property Influence on Adsorption of Hydrophobic Compounds
Organic Matter Content Positively correlated; higher content leads to stronger adsorption. nih.gov
Clay Content Can contribute to adsorption, but organic matter is often dominant for non-ionic hydrophobic compounds.
Soil pH Generally has a minor effect on non-ionizable compounds like diesters.

This interactive table outlines general principles that influence the soil mobility of compounds like this compound.

The potential for a chemical to leach through the soil profile and contaminate groundwater is inversely related to its adsorption characteristics. mdpi.com Given the expected hydrophobicity of this compound, its leaching potential is likely to be low to moderate.

The compound will preferentially partition from the water phase to sediment and soil organic matter. nih.gov In an aquatic system, a significant fraction of the compound would be associated with suspended solids and bottom sediment rather than remaining dissolved in the water column. This partitioning behavior reduces the concentration of the compound in the water, thereby limiting its transport over long distances in surface waters and its potential to reach groundwater. However, transport can still occur if the compound is adsorbed to mobile colloidal particles.

Identification and Characterization of Environmental Transformation Products

The primary transformation products of this compound in the environment are expected to result from the stepwise hydrolysis of its ester bonds. nih.goviastate.eduanses.fr

The initial degradation step, whether biotic or abiotic, would be the cleavage of one of the ester linkages. This can lead to two possible monoesters:

Ethyl octyl malonate (from cleavage of an ethyl ester group)

Monoethyl malonate and Monooctyl malonate (from further hydrolysis)

Continued hydrolysis of these monoesters would yield malonic acid , along with ethanol (B145695) and n-octanol . ucalgary.camasterorganicchemistry.com

Malonic acid is a naturally occurring dicarboxylic acid and is readily biodegradable, entering central metabolic pathways (like the tricarboxylic acid cycle) where it is ultimately mineralized to carbon dioxide and water. oecd.org Ethanol and n-octanol are also readily biodegradable alcohols.

Therefore, the environmental transformation of this compound is anticipated to lead to the formation of simpler, less complex substances that are easily assimilated into natural biogeochemical cycles, preventing long-term persistence of the parent compound or its intermediate products.

Detection and Structural Elucidation of Metabolites in Environmental Matrices

Research specifically detailing the detection and structural elucidation of this compound metabolites in environmental matrices such as soil, water, or sediment is not extensively available in peer-reviewed literature. However, the environmental fate of structurally analogous compounds, particularly other dialkyl esters like phthalates and shorter-chain malonates, has been studied. This allows for a scientifically grounded postulation of the likely metabolites of this compound.

The primary degradation pathway for esters in the environment is hydrolysis, which can be either abiotic or biotic (microbially mediated). For this compound, this process is expected to occur in a stepwise manner, cleaving the ester bonds.

Postulated Primary Metabolites of this compound

Based on the hydrolysis of similar diesters, the initial breakdown of this compound would likely yield the following metabolites:

Ethyl octylmalonate (Monoester): This metabolite results from the hydrolysis of one of the ethyl ester linkages.

Diethyl monooctyl ester of malonic acid: While less likely, hydrolysis of the octyl ester group could also occur.

Malonic acid, octyl ester (Monoester): Further hydrolysis of ethyl octylmalonate would lead to this compound.

Ethanol: Released upon the cleavage of the ethyl ester groups.

1-Octanol: Released upon the cleavage of the octyl ester group.

Malonic Acid: The final product of complete ester hydrolysis.

Subsequent degradation of the larger alkyl chain (octyl group) and the malonic acid core would then proceed. For instance, 1-octanol can be oxidized to octanoic acid and further broken down through beta-oxidation. Malonic acid is a naturally occurring substance and can be metabolized by various organisms.

The table below outlines the postulated primary metabolites of this compound and the analytical techniques that would be suitable for their detection and structural elucidation, based on methods used for similar compounds.

Postulated Metabolite Chemical Formula Likely Formation Step Potential Analytical Techniques
Ethyl octylmalonateC13H24O4Initial hydrolysis of one ethyl ester groupGas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS)
Malonic acid, octyl esterC11H20O4Hydrolysis of both ethyl ester groups or the ethyl group from ethyl octylmalonateGC-MS (after derivatization), LC-MS
Malonic AcidC3H4O4Complete hydrolysis of all ester groupsIon Chromatography, LC-MS, GC-MS (after derivatization)
1-OctanolC8H18OHydrolysis of the octyl ester groupGC-MS
EthanolC2H6OHydrolysis of the ethyl ester groupsGas Chromatography with Flame Ionization Detector (GC-FID), GC-MS

Q & A

Q. What synthetic strategies are effective for preparing diethyl octylmalonate, and how can reaction conditions be optimized?

this compound can be synthesized via alkylation of diethyl malonate enolates. The reaction typically involves deprotonating diethyl malonate with a strong base (e.g., NaOEt or LDA) to form the enolate, followed by alkylation with an octyl halide (e.g., 1-bromooctane). Key optimization parameters include:

  • Base selection : Stronger bases (e.g., LDA) enhance enolate formation but may reduce selectivity due to side reactions .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve electrophile-enolate interactions, while ethereal solvents (e.g., THF) favor kinetic control .
  • Temperature : Lower temperatures (−78°C to 0°C) minimize decarboxylation side reactions . Post-reaction purification via fractional distillation or column chromatography is recommended to isolate the product.

Q. How can the structure of this compound be confirmed using spectroscopic methods?

  • NMR :
  • ¹H NMR : Look for ethyl ester protons (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) and octyl chain protons (δ 0.8–1.6 ppm, multiplet). The central malonate CH₂ group appears as a singlet (δ 3.3–3.5 ppm) .
  • ¹³C NMR : Confirm ester carbonyls (δ 165–170 ppm) and the malonate carbon (δ 45–50 ppm) .
    • FTIR : Ester C=O stretches (1740–1720 cm⁻¹) and C-O stretches (1250–1050 cm⁻¹) are diagnostic .
    • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match the molecular formula (C₁₅H₂₈O₄, MW 278.3 g/mol) .

Advanced Research Questions

Q. How does the octyl substituent influence the reactivity and selectivity of this compound in enolate alkylation?

The octyl group introduces steric hindrance, which:

  • Reduces electrophilic attack rates : Bulky substituents slow alkylation kinetics, favoring thermodynamic control over products .
  • Impacts regioselectivity : In unsymmetrical systems, steric effects may direct alkylation to less hindered positions. Computational modeling (e.g., DFT) can predict regiochemical outcomes .
  • Modifies solubility : The hydrophobic octyl chain enhances solubility in nonpolar solvents, complicating aqueous workup .

Q. What analytical challenges arise when quantifying this compound in complex reaction mixtures, and how can they be addressed?

  • Co-elution in chromatography : Use orthogonal techniques (e.g., HPLC with UV/Vis and MS detection) to resolve overlapping peaks .
  • Matrix interference : Employ internal standards (e.g., deuterated analogs) for accurate quantification in GC-MS or LC-MS .
  • Degradation products : Monitor for decarboxylation byproducts (e.g., diethyl succinate derivatives) via tandem MS .

Q. What mechanistic insights explain the stability of this compound under acidic vs. basic conditions?

  • Acidic conditions : Protonation of the ester carbonyls increases electrophilicity, accelerating hydrolysis to malonic acid and octanol. The reaction follows a nucleophilic acyl substitution mechanism .
  • Basic conditions : Saponification of esters occurs via hydroxide attack, forming carboxylates. The octyl group’s hydrophobicity slows aqueous-phase hydrolysis compared to shorter-chain analogs . Kinetic studies (e.g., Arrhenius plots) can quantify degradation rates .

Methodological Considerations

Q. How can computational chemistry tools aid in predicting the physicochemical properties of this compound?

  • Molecular dynamics (MD) simulations : Predict solubility parameters and partition coefficients (logP) .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to assess thermal stability and reactive sites .
  • QSAR models : Relate structural descriptors (e.g., molar volume, polar surface area) to experimental data (e.g., boiling point, viscosity) .

Q. What strategies mitigate side reactions during this compound’s use in multi-step syntheses?

  • Protecting groups : Temporarily block reactive malonate hydrogens with silyl groups (e.g., TMSCl) to prevent undesired alkylation .
  • Low-temperature conditions : Maintain reactions below −20°C to suppress decarboxylation .
  • Catalytic additives : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity in biphasic systems .

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